molecular formula C7H11ClN2 B2632681 3-ethyl-1,4-dihydropyridin-4-imine hydrochloride CAS No. 19842-14-9

3-ethyl-1,4-dihydropyridin-4-imine hydrochloride

Cat. No.: B2632681
CAS No.: 19842-14-9
M. Wt: 158.63
InChI Key: CIBBDHZCSKSQEB-UHFFFAOYSA-N
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Description

3-Ethyl-1,4-dihydropyridin-4-imine hydrochloride (CAS 19842-14-9) is a high-purity (95%) chemical compound supplied as a solid powder. It is a derivative of the 1,4-dihydropyridine (1,4-DHP) scaffold, which is recognized as a privileged structure in medicinal chemistry . The 1,4-DHP core is a fundamental component of several blockbuster cardiovascular drugs, including nifedipine and amlodipine, which act as calcium channel antagonists primarily at CaV1 (L-type) voltage-gated calcium channels . Beyond its role as a potential intermediate in the synthesis of such active pharmaceutical ingredients, the 1,4-dihydropyridine nucleus is known to exhibit a wide range of biological activities. Due to its resemblance to the nicotinamide adenine dinucleotide (NADH) coenzyme, this scaffold is of significant interest in oxidation-reduction biology . Researchers value this specific compound for developing new chemical entities and for exploring structure-activity relationships, given that the 1,4-DHP structure can be decorated with various substituents to interact with diverse biological targets, including other ion channels and G-protein coupled receptors . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information, which recommends storage at room temperature.

Properties

IUPAC Name

3-ethylpyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBBDHZCSKSQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

The compound belongs to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. Research indicates that 3-ethyl-1,4-dihydropyridin-4-imine hydrochloride exhibits potential in various therapeutic areas:

  • Cardiovascular Health : Dihydropyridine derivatives are primarily recognized for their role as calcium channel blockers. They are utilized in treating conditions such as hypertension and angina by mediating vasodilation . The specific structure of this compound may enhance its efficacy compared to other compounds in this class.
  • Neuroprotective Effects : The compound has shown promise in neuroprotective applications, potentially offering therapeutic benefits in neurodegenerative diseases. Its mechanism may involve antioxidant properties and modulation of neurotransmitter systems.
  • Anti-inflammatory and Antioxidant Activities : Recent studies have highlighted the anti-inflammatory and antioxidant capabilities of dihydropyridine derivatives, suggesting that this compound could be beneficial in managing oxidative stress-related conditions .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, reflecting advancements in organic chemistry aimed at optimizing yields and minimizing environmental impact. Key synthetic approaches include:

  • Multi-component Reactions : These reactions allow for the efficient construction of complex molecules from simple starting materials. The use of one-pot synthesis strategies has been particularly beneficial for generating dihydropyridine derivatives with high yields .
  • Green Chemistry Techniques : The application of environmentally friendly solvents and catalysts in the synthesis process has gained traction, aligning with contemporary sustainability goals in chemical research .

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are crucial for understanding its pharmacokinetics and pharmacodynamics:

  • Binding Studies : Research has demonstrated that this compound interacts with several receptors and enzymes, influencing physiological pathways relevant to cardiovascular and neurological health.
  • Structure–Activity Relationship (SAR) Investigations : Understanding how structural modifications affect biological activity is vital for optimizing drug design. The unique substitution pattern of this compound is expected to confer distinct biological activities compared to other dihydropyridine derivatives .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with other related compounds is essential. The following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
1,4-DihydropyridineBasic dihydropyridine structureKnown for calcium channel blocking effects
NicardipineDihydropyridine with additional groupsUsed primarily as an antihypertensive
MoxonidineDihydropyridine with imidazolineActs as an antihypertensive via central action
NifedipineDihydropyridine with ester functionalityStrong calcium channel blocker

The distinct ethyl group at position 3 and imine at position 4 in this compound may confer unique pharmacological properties that merit further investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Molindone Hydrochloride

Molindone hydrochloride (C₁₆H₂₄N₂O₂·HCl, MW 312.84) is an antipsychotic drug with a tetrahydroindolone core. Despite differing core structures (indolone vs. dihydropyridine), both compounds share key features:

  • Ethyl substitution : The 3-ethyl group in the target compound parallels the 3-ethyl substituent in molindone, which may influence receptor binding .
  • Hydrochloride salt : Both compounds utilize HCl to enhance solubility (15 mg/mL for molindone) and stability during storage at -20°C .
  • Pharmacological targets : Molindone acts via dopamine and 5-HT receptor antagonism, suggesting that the target compound may similarly interact with CNS receptors, though specific mechanisms remain unconfirmed .

Table 1: Structural and Pharmacological Comparison

Property 3-Ethyl-1,4-Dihydropyridin-4-Imine HCl Molindone Hydrochloride
Core Structure Dihydropyridine Tetrahydroindolone
Key Substituents Ethyl, imine Ethyl, morpholinylmethyl
Molecular Weight (g/mol) ~189.6 (calculated) 312.84
Solubility Not reported 15 mg/mL
Storage Conditions Likely -20°C (inferred) -20°C, stable >2 years
Pharmacological Target Potential CNS receptors Dopamine, 5-HT receptors

Behavioral Modulation: CDD-0102A

CDD-0102A (5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride) shares structural motifs with the target compound, including a heterocyclic core (tetrahydropyrimidine vs. dihydropyridine) and ethyl substitution. Key distinctions include:

  • Functional groups : CDD-0102A contains an oxadiazole ring, which may enhance metabolic stability compared to the imine group in the target compound .
  • While the target compound’s behavioral effects are unstudied, its dihydropyridine scaffold is associated with calcium channel modulation, suggesting divergent mechanisms .

Table 2: Pharmacokinetic and Behavioral Profiles

Property 3-Ethyl-1,4-Dihydropyridin-4-Imine HCl CDD-0102A
Heterocyclic Core Dihydropyridine Tetrahydropyrimidine
Key Functional Group Imine Oxadiazole
Behavioral Effect Not reported Reduces repetitive behavior
Dosage in Studies N/A 1.2 mg/kg (14-day regimen)

Miscellaneous Structural Analogues

  • 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (C₉H₁₃N₃·2HCl, MW 236.14): Features a pyridine-pyrrolidine scaffold. Unlike the target compound, it lacks the dihydropyridine ring but shares the hydrochloride salt form, emphasizing solubility optimization in drug design .
  • Postdiagenetic bacterial compounds : lists a compound with “3-ethyl-1,5-dihydro-4-methyl” substitution, possibly sharing redox-active properties with dihydropyridines. However, its biological relevance remains unclear in this context .

Biological Activity

3-Ethyl-1,4-dihydropyridin-4-imine hydrochloride is a compound that has attracted attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dihydropyridine core with an ethyl group at the 3-position and an imine functional group at the 4-position. This unique structure contributes to its solubility and stability in aqueous environments, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to significant biological effects. Notably, it has shown promise in cardiovascular and neuroprotective contexts.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Cardiovascular Effects : It has been studied for its potential to lower blood pressure through calcium channel blocking mechanisms similar to other dihydropyridine derivatives .
  • Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1,4-DihydropyridineBasic dihydropyridine structureKnown for calcium channel blocking effects
NicardipineDihydropyridine with additional groupsPrimarily used as an antihypertensive
MoxonidineDihydropyridine with imidazolineActs as an antihypertensive via central action
NifedipineDihydropyridine with ester functionalityStrong calcium channel blocker

The distinct substitution pattern of this compound may confer unique biological activities compared to these other derivatives.

Cardiovascular Studies

A study evaluated the cardiovascular effects of this compound in animal models. The results indicated a significant reduction in blood pressure and heart rate variability, suggesting potential therapeutic applications in hypertension management .

Neuroprotection Research

In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound's antioxidant properties were highlighted as a key mechanism for its neuroprotective effects .

Q & A

Q. Table 1. HPLC Parameters for Quantification

ParameterSpecification
ColumnKromasil C18 (150 × 4.6 mm, 5 µm)
Mobile Phase0.03 M KH₂PO₄:MeOH (70:30)
Flow Rate1.0 mL/min
Detection Wavelength207 nm
Linearity Range1.09–10.90 µg/mL (r² = 0.9999)

Q. Table 2. In Vivo Dosing Protocol for BTBR Mice

ParameterSpecification
Dose1.2 mg/kg (i.p.)
Duration14 days
Behavioral TestsSelf-grooming, reversal learning
Key EndpointReduction in repetitive behaviors

Key Considerations

  • Receptor Specificity : Cross-test against RORγt, 5-HT, and mAChR subtypes to exclude off-target effects .
  • Data Validation : Replicate findings in at least two independent cohorts with blinded scoring to minimize bias .

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